2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
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Overview
Description
2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound featuring a pyrazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of the pyrazole ring with excellent regioselectivity . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-aryl-3-trifluoromethylpyrazoles share structural similarities and are used in similar applications.
Cyclopentane Derivatives: These compounds also feature a cyclopentane ring and are studied for their unique chemical properties.
Uniqueness
2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid stands out due to its fused ring structure, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(16)10-7-4-3-5-8(7)13(12-10)6-9(14)15/h2-6H2,1H3,(H,14,15) |
InChI Key |
RACZIGTUFPMTRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)CC(=O)O |
Origin of Product |
United States |
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